1-(3,4-Difluoro-benzenesulfonyl)-piperazine
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Overview
Description
1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 3,4-difluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluoro-benzenesulfonyl)-piperazine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3,4-Difluoro-benzenesulfonyl)-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-difluoro-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding pockets and exert its effects through multiple pathways.
Comparison with Similar Compounds
- 1-(3,4-Dichloro-benzenesulfonyl)-piperazine
- 1-(3,4-Dimethyl-benzenesulfonyl)-piperazine
- 1-(3,4-Difluoro-benzenesulfonyl)-morpholine
Uniqueness: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and binding affinity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGBMSVWWYWNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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